molecular formula C9H7F3N2OS B2775464 N-[Cyano(thiophen-3-YL)methyl]-3,3,3-trifluoropropanamide CAS No. 1465410-03-0

N-[Cyano(thiophen-3-YL)methyl]-3,3,3-trifluoropropanamide

Cat. No.: B2775464
CAS No.: 1465410-03-0
M. Wt: 248.22
InChI Key: IMGAGWGIHDXUGQ-UHFFFAOYSA-N
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Description

N-[Cyano(thiophen-3-YL)methyl]-3,3,3-trifluoropropanamide is a compound that features a thiophene ring, a cyano group, and a trifluoropropanamide moiety. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano(thiophen-3-YL)methyl]-3,3,3-trifluoropropanamide typically involves the cyanoacetylation of amines. This process can be carried out by treating various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyanoacetylation reactions using optimized conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-[Cyano(thiophen-3-YL)methyl]-3,3,3-trifluoropropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[Cyano(thiophen-3-YL)methyl]-3,3,3-trifluoropropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[Cyano(thiophen-3-YL)methyl]-3,3,3-trifluoropropanamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[Cyano(thiophen-3-YL)methyl]-3,3,3-trifluoropropanamide is unique due to its combination of a cyano group, a thiophene ring, and a trifluoropropanamide moiety. This unique structure imparts distinct chemical properties, making it a valuable compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

N-[cyano(thiophen-3-yl)methyl]-3,3,3-trifluoropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2OS/c10-9(11,12)3-8(15)14-7(4-13)6-1-2-16-5-6/h1-2,5,7H,3H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGAGWGIHDXUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(C#N)NC(=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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